
Fluorescein-5-thiosemicarbazide
Overview
Description
Fluorescein-5-thiosemicarbazide (FTSC) is a fluorescent derivative of fluorescein, characterized by a thiosemicarbazide functional group at the 5-position of the xanthene ring (CAS: 76863-28-0; molecular weight: 421.43 g/mol) . Its structure enables selective conjugation with aldehyde or ketone groups via reductive amination under mild, neutral conditions (pH 6.5–7.5), avoiding the formation of lactone byproducts common in acidic environments . FTSC exhibits strong fluorescence (λex = 492 nm, λem = 516 nm in Tris buffer, pH 9.0) and is water-soluble, making it ideal for live-cell imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein-5-thiosemicarbazide is synthesized through the reaction of fluorescein isothiocyanate with thiosemicarbazide under mild and neutral conditions. This reaction avoids the formation of lactone byproducts, ensuring high yield and purity .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high efficiency and minimal waste, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Fluorescein-5-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced forms.
Substitution: Participates in substitution reactions with aldehydes and ketones to form thiosemicarbazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions with aldehydes and ketones are typically carried out in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Oxidized fluorescein derivatives.
Reduction: Reduced fluorescein derivatives.
Substitution: Thiosemicarbazones.
Scientific Research Applications
Fluorescent Labeling of Biomolecules
Direct Imaging of Glycoproteins
FTSC has been effectively utilized as a probe for the direct imaging of mucin-type O-linked glycoproteins within living cells. This application is significant due to the challenges associated with detecting these glycoproteins under physiological conditions. By employing a strategy that combines metabolic engineering with chemical probing technologies, researchers have successfully labeled these glycoproteins using FTSC. The method involves treating cells with an unnatural sugar to generate keto groups, which are then selectively ligated with FTSC, allowing for high-viability imaging of glycoprotein expression in cell lines such as CHO and HeLa .
Table 1: Comparison of FTSC with Other Fluorescent Probes
Feature | FTSC | FITC | Other Probes |
---|---|---|---|
Fluorescence Intensity | High | High | Variable |
Stability | Moderate | High | Variable |
Compatibility with Equipment | Excellent | Excellent | Variable |
Cell Viability Post-Labeling | 84.3% | Varies | Varies |
Detection of Reactive Species
Fluorescent Chemosensor Development
FTSC has been incorporated into the design of chemosensors for detecting reactive species such as hypochlorite (ClO−). A novel thiosemicarbazide-based fluorescent sensor was developed that successfully detects hypochlorite in aqueous solutions and biological samples like zebrafish embryos. The sensor demonstrated a limit of detection of 58.7 μM and exhibited high selectivity for ClO− over other reactive oxygen species, showcasing FTSC's potential in environmental monitoring and biological research .
Bioconjugation and Drug Delivery
Hydrazone Formation
FTSC reacts with aldehydes and ketones to form stable hydrazones, which can be further reduced to enhance stability. This reaction is significant for creating bioconjugates that can be utilized in drug delivery systems or targeted therapies. For instance, FTSC has been used to conjugate with various biomolecules such as enzymes and antibodies, facilitating their tracking and study within biological systems .
Case Studies
Case Study 1: Imaging Glycoproteins in Cancer Research
In a study aimed at understanding cancer cell behavior, researchers employed FTSC to label mucin-type O-linked glycoproteins in cancerous tissues. The results indicated differential expression patterns that could be correlated with tumor progression, providing insights into potential biomarkers for cancer diagnostics .
Case Study 2: Environmental Monitoring
Another study utilized FTSC-based sensors to monitor hypochlorite levels in water samples from various sources. The findings demonstrated the sensor's effectiveness in real-time monitoring, making it applicable for environmental safety assessments .
Mechanism of Action
Fluorescein-5-thiosemicarbazide exerts its effects through its strong fluorescence properties. The thiosemicarbazide group reacts with aldehyde groups on target molecules, forming stable thiosemicarbazones. This reaction allows for the specific labeling and visualization of target molecules in biological systems .
Comparison with Similar Compounds
FTSC belongs to the fluorescein-derived thiosemicarbazide family. Below is a detailed comparison with structurally or functionally related compounds:
Fluorescein Isothiocyanate (FITC)
Key Distinction : FTSC’s thiosemicarbazide group enables selective labeling of carbonyl-containing biomolecules (e.g., glycans) without disrupting cellular viability, unlike FITC, which requires amine groups and harsh conditions .
Other Thiosemicarbazide Derivatives
Methyl/Ethyl Thiosemicarbazides
- Structure : Simple thiosemicarbazides lacking the fluorescein backbone.
- Function : Primarily used to synthesize metal complexes (e.g., Co, Ni, Cu) for antimicrobial or catalytic studies .
- Limitations: No intrinsic fluorescence; requires conjugation to dyes for imaging .
7-(Diethylamino)coumarin-3-carbohydrazide (DCCH)
Key Distinction : FTSC’s fluorescein moiety provides higher brightness and photostability compared to coumarin-based DCCH, making FTSC preferable for long-term live-cell imaging .
BisANS (4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic Acid)
- Function : Hydrophobic probe for detecting misfolded proteins via fluorescence enhancement .
- Comparison: Unlike FTSC, BisANS lacks specificity for carbonyl groups and cannot penetrate live cells due to its hydrophobicity .
Research Findings and Data Tables
Spectral Properties
Compound | λex (nm) | λem (nm) | Quantum Yield | Solubility | |
---|---|---|---|---|---|
FTSC | 492 | 516 | 0.85 | Water, DMF | |
FITC | 494 | 521 | 0.93 | DMSO, DMF | |
DCCH | 405 | 470 | 0.78 | Ethanol, DMSO |
Labeling Efficiency
Target | FTSC Efficiency | FITC Efficiency | Conditions | |
---|---|---|---|---|
Oligogalacturonic Acid (GalA5) | >95% | N/A | pH 7.0, 37°C, 2 hours | |
Mucin Glycoproteins | 90% | 40% (post-fixation) | Live cells, pH 7.2 |
Biological Activity
Fluorescein-5-thiosemicarbazide (FTSC) is a fluorescent compound that has gained attention for its diverse applications in biological research, particularly in the labeling and detection of biomolecules. This article explores the biological activity of FTSC, focusing on its mechanisms, applications, and relevant case studies.
This compound is a derivative of fluorescein that contains a thiosemicarbazide functional group. It is known for its ability to react with carbonyl groups in proteins, forming stable hydrazone derivatives. This reaction occurs through a condensation mechanism where FTSC interacts with aldehydes and ketones, yielding hydrazones that can be further stabilized by reduction with sodium borohydride (NaBH4) .
Table 1: Reactivity of FTSC with Carbonyl Groups
Carbonyl Type | Reaction Type | Stability |
---|---|---|
Aldehydes | Hydrazone formation | Less stable |
Ketones | Hydrazone formation | More stable |
Applications in Biological Research
FTSC has been utilized in various biological contexts, including:
- Protein Labeling : FTSC is employed to label carbonylated proteins, allowing for the detection and quantification of oxidative stress markers in different tissues. This application has been validated across various species, demonstrating its robustness in proteomic studies .
- Imaging Mucin-type O-linked Glycoproteins : FTSC has been used as a probe for directly imaging mucin-type O-linked glycoproteins within living cells. This method combines metabolic engineering with chemical probing, facilitating the visualization of glycoproteins without requiring additional amplification steps .
- RNA Sequencing : FTSC has been applied in fluorescence-labeling methods for sequencing small RNAs. By oxidizing the 3′ terminus of RNA and labeling it with FTSC, researchers can visualize RNA fragments during gel electrophoresis .
Case Study 1: Detection of Protein Carbonylation
A study utilized FTSC to label carbonylated proteins in various animal tissues, including plasma and liver. The labeled proteins were analyzed using two-dimensional gel electrophoresis coupled with mass spectrometry (LC-MS/MS). This approach allowed for the identification and quantification of protein modifications associated with oxidative stress .
Case Study 2: Imaging Glycoproteins in Living Cells
In another study, researchers treated CHO and HeLa cells with an unnatural sugar to generate keto groups on mucin-type O-glycoproteins. Subsequent labeling with FTSC enabled the direct imaging of these glycoproteins, showing a cell viability rate of 84.3% post-treatment, indicating minimal cytotoxicity .
Safety and Toxicological Considerations
While FTSC is a valuable tool in biological research, it is essential to consider its safety profile. Reports indicate that both oral and topical applications can lead to adverse reactions such as anaphylaxis, including severe cases following topical use . Therefore, appropriate safety measures should be taken when handling this compound.
Q & A
Q. Basic: What is the chemical mechanism underlying FTSC’s ability to label aldehydes/ketones in biomolecules?
FTSC reacts with aldehyde or ketone groups via its hydrazide moiety to form a reversible Schiff base. This intermediate is stabilized by reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), converting it into a stable amine derivative . For example, in glycoprotein imaging, FTSC labels mucin-type O-linked glycans by targeting keto-sugar modifications on proteins .
Q. Basic: How should FTSC stock solutions be prepared to ensure optimal labeling efficiency?
FTSC is soluble in dimethylformamide (DMF) or aqueous buffers (pH > 7.0). Dissolve FTSC in DMF as a concentrated stock (e.g., 10 mM) and dilute into reaction buffers to avoid organic solvent interference. Protect solutions from light to prevent photodegradation of the fluorescein moiety . For live-cell applications, use phosphate-buffered saline (PBS, pH 7.4) to maintain physiological conditions .
Q. Advanced: How can FTSC labeling be optimized for live-cell imaging of mucin-type O-linked glycoproteins?
Key parameters include:
- pH control : Maintain neutral pH (7.0–7.4) to balance Schiff base formation and cell viability .
- Reaction time : Short incubation periods (30–60 minutes) minimize cytotoxicity .
- Reducing agents : Post-labeling treatment with NaCNBH₃ (1–5 mM) stabilizes the Schiff base without altering cellular redox states .
- Specificity controls : Pre-treat cells with periodate to oxidize sugars or use competing aldehydes (e.g., glyceraldehyde) to confirm signal specificity .
Q. Advanced: What experimental steps address low labeling efficiency in FTSC-based assays?
- Check pH : Ensure reaction buffers are ≥ pH 7.0 to enhance hydrazide reactivity .
- Avoid light exposure : Protect FTSC and labeled samples from light to prevent fluorescence quenching .
- Use carbodiimide crosslinkers : For carboxylate-containing targets (e.g., proteins), pre-activate with EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate covalent conjugation .
- Validate target availability : Confirm the presence of aldehydes/ketones via independent methods (e.g., borohydride reduction controls) .
Q. Advanced: How can FTSC-labeled proteins be analyzed using SDS-PAGE and fluorescence detection?
- Sample preparation : Resuspend labeled proteins in Laemmli buffer without β-mercaptoethanol to preserve fluorescein fluorescence .
- Gel electrophoresis : Use 12% SDS-PAGE and transfer to PVDF membranes for western blotting.
- Detection : Image fluorescein directly using a Typhoon scanner (ex/em: 488/520 nm) or anti-fluorescein antibodies for enhanced sensitivity . Include unlabeled controls to distinguish specific signals .
Q. Basic: What are the primary applications of FTSC in glycobiology research?
FTSC is widely used to:
- Image O-linked glycoproteins : Directly label mucin-type glycans on living cells via their 2-keto sugar modifications .
- Track polysaccharide transport : Label pectin-derived oligogalacturonic acids (GalA5) for confocal microscopy in plant cells .
- Study extracellular matrix dynamics : Monitor glycosaminoglycan turnover in real-time .
Q. Advanced: How is FTSC employed in RNA sequencing and structural analysis?
- 3’-end oxidation : Treat RNA with sodium periodate (NaIO₄) to generate dialdehydes at the 3’ terminus .
- Conjugation : Incubate oxidized RNA with FTSC (150 μM) at 37°C for 3 hours to form thiosemicarbazone adducts .
- Electrophoresis : Resolve labeled RNA on denaturing polyacrylamide gels (15%) and visualize via UV transillumination. This method avoids radioactive labeling and enables safe sequencing of small RNAs .
Q. Advanced: How can non-specific binding of FTSC be distinguished from target-specific signals?
- Competitive inhibition : Co-incubate with excess unlabeled hydrazide (e.g., adipic acid dihydrazide) to block non-specific sites .
- Enzymatic controls : Treat samples with glycosidases (e.g., O-glycosidase) to cleave glycans and verify signal loss .
- Mass spectrometry validation : Use LC-MS or ESI-MS to confirm molecular weight shifts corresponding to FTSC adducts .
Q. Basic: What are the limitations of FTSC in cell-impermeant applications?
FTSC is membrane-impermeable, restricting its use to extracellular or surface-exposed targets. For intracellular labeling, employ membrane-permeable derivatives (e.g., acetoxymethyl esters) or electroporation to introduce FTSC .
Q. Advanced: How does FTSC compare to FITC for protein labeling?
- Specificity : FTSC targets aldehydes/ketones, while FITC reacts with primary amines (e.g., lysine residues) .
- Stability : FTSC’s thiosemicarbazone linkage is more stable under reducing conditions than FITC’s thiourea bond .
- Applications : FITC is preferred for general protein tagging, whereas FTSC excels in glycan-specific imaging .
Q. Advanced: What statistical methods are recommended for quantifying FTSC-based fluorescence data?
- Normalization : Express fluorescence intensity relative to internal controls (e.g., DAPI for nuclear staining) .
- Statistical tests : Use ANOVA with post-hoc Scheffé tests for normally distributed data or non-parametric Kruskal-Wallis tests for skewed distributions .
- Imaging analysis : Quantify region-of-interest (ROI) signals using ImageJ or Fiji, applying background subtraction (e.g., rolling ball radius) .
Q. Advanced: How can FTSC be used to study protein carbonylation in oxidative stress assays?
Properties
IUPAC Name |
5-(aminocarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCHQDLZYLNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397968 | |
Record name | Fluorescein-5-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76863-28-0 | |
Record name | Fluorescein-5-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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